4-Trifluoromethyl-3-penten-2-one

Lipophilicity Membrane permeability Drug design

4-Trifluoromethyl-3-penten-2-one (commonly supplied as 5,5,5-trifluoro-4-(trifluoromethyl)-3-penten-2-one, CAS 1422‑36‑2, molecular formula C₆H₄F₆O, molecular weight 206.09 g·mol⁻¹) is a gem‑bis‑trifluoromethyl α,β‑unsaturated ketone that belongs to the class of trifluoromethylated enones. It is a colorless to pale‑yellow liquid with a boiling point of 68 °C (135 mm Hg) and a flash point of 59 °C.

Molecular Formula C6H7F3O
Molecular Weight 152.11 g/mol
Cat. No. B8644387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trifluoromethyl-3-penten-2-one
Molecular FormulaC6H7F3O
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)C(F)(F)F
InChIInChI=1S/C6H7F3O/c1-4(3-5(2)10)6(7,8)9/h3H,1-2H3
InChIKeyLQBGJMZJGMUJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Trifluoromethyl-3-penten-2-one (5,5,5-Trifluoro-4-(trifluoromethyl)-3-penten-2-one): A Gem-Bis-Trifluoromethyl Enone Building Block for Fluorinated Heterocycles and Drug Discovery


4-Trifluoromethyl-3-penten-2-one (commonly supplied as 5,5,5-trifluoro-4-(trifluoromethyl)-3-penten-2-one, CAS 1422‑36‑2, molecular formula C₆H₄F₆O, molecular weight 206.09 g·mol⁻¹) is a gem‑bis‑trifluoromethyl α,β‑unsaturated ketone that belongs to the class of trifluoromethylated enones [1]. It is a colorless to pale‑yellow liquid with a boiling point of 68 °C (135 mm Hg) and a flash point of 59 °C [2]. The presence of two electron‑withdrawing trifluoromethyl groups at the β‑position dramatically increases the electrophilicity of both the olefin and the carbonyl carbon, making this enone a uniquely reactive synthon for heterocyclic chemistry [3].

Why 4-Trifluoromethyl-3-penten-2-one Cannot Be Replaced by Non‑Fluorinated or Mono‑CF₃ 3‑Penten‑2‑one Analogs


Replacing 4‑trifluoromethyl‑3‑penten‑2‑one with a non‑fluorinated (e.g., 3‑penten‑2‑one) or mono‑CF₃ analog (e.g., 1,1,1‑trifluoro‑4‑methyl‑3‑penten‑2‑one) compromises several performance dimensions simultaneously. The geminal‑bis‑CF₃ substitution elevates the calculated log P by approximately 1.4 units compared with the mono‑CF₃ congener , directly affecting membrane permeability and bioavailability. The unique stereoelectronic environment also switches the regiochemistry of nucleophilic additions: the bis‑CF₃ enone gives exclusively anti‑Michael products, whereas non‑fluorinated enones follow normal Michael addition pathways [1]. This fundamental change in reaction regio‑ and stereoselectivity can render synthetic routes that work with generic enones completely ineffective when the bis‑CF₃ enone is required as a building block.

Quantitative Differentiation of 4‑Trifluoromethyl‑3‑penten‑2‑one vs. Closest Analogs: Procurement‑Relevant Evidence


Lipophilicity (log P) Advantage Over the Mono‑CF₃ 3‑Penten‑2‑one Analog

The calculated partition coefficient (log P) of 4‑trifluoromethyl‑3‑penten‑2‑one (2.63) is 1.41 units higher than that of the mono‑CF₃ analog 3‑penten‑2‑one, 5,5,5‑trifluoro‑, (Z)‑ (log P = 1.22) . This difference corresponds to a 25‑fold increase in octanol/water partitioning and translates to significantly enhanced passive membrane diffusion.

Lipophilicity Membrane permeability Drug design

Near‑Quantitative Synthesis Yield vs. Mono‑CF₃ Analog (68 % yield)

The target bis‑CF₃ enone is prepared in ≥98 % yield from (CF₃)₂CO and (C₅H₅)₃PCHC(O)CH₃ under solvent‑free conditions [1]. In contrast, the mono‑CF₃ analog 1,1,1‑trifluoro‑4‑methyl‑3‑penten‑2‑one was obtained in only 68 % yield after distillation, as reported in a standard preparative procedure . The 30 percentage‑point yield advantage translates to lower raw‑material costs and reduced waste for large‑scale procurement.

Synthesis efficiency Scalability Cost of goods

Anti‑Michael Addition Regioselectivity: Unique Reactivity Compared with Non‑Fluorinated Enones

5,5,5‑Trifluoro‑4‑(trifluoromethyl)‑3‑penten‑2‑one undergoes anti‑Michael addition with primary amines to give the thermodynamically disfavored anti‑Michael product quantitatively [2]. The corresponding non‑fluorinated pentaenone gives the normal Michael addition product under identical conditions. This inversion of regiochemistry is attributed to the strong electron‑withdrawing effect of the gem‑bis‑CF₃ group, which stabilizes the β‑carbanion intermediate [1]. The anti‑Michael product serves as a direct entry to benzodiazepine and thiazole pharmacophores that are inaccessible from non‑fluorinated enones.

Regioselectivity Nucleophilic addition Heterocycle synthesis

Photosystem II Inhibition Potency of Derived Thiazoles vs. DCMU Reference

Thiazole derivatives synthesized from 5,5,5‑trifluoro‑4‑(trifluoromethyl)‑3‑penten‑2‑one exhibit photosystem II (PS II) inhibitory activity with IC₅₀ values of 0.85 mM (compound 2) and 1.82 mM (compound 4) compared with the commercial herbicide DCMU, which has an IC₅₀ of 0.185 mM under the same Chlamydomonas reinhardtii fluorescence assay [1]. Although compound 2 is approximately 4.6‑fold less potent than DCMU, its unprecedented bis‑CF₃‑bearing scaffold provides a novel chemotype for herbicide resistance management.

Herbicide discovery Photosystem II Agrochemical building block

Bacterial DNA Gyrase/Topoisomerase IV Inhibition and Anti‑MRSA Activity

5,5,5‑Trifluoro‑4‑(trifluoromethyl)‑3‑penten‑2‑one has been reported to inhibit bacterial DNA gyrase and topoisomerase IV and demonstrates in vitro activity against methicillin‑resistant Staphylococcus aureus (MRSA) and Clostridium perfringens . Quantitative MIC values were not publicly available in the open literature at the time of review; however, the compound is described as a fluorescent molecule with two tautomeric forms that may contribute to its mechanism of action .

Antibiotic resistance MRSA DNA gyrase

Best Research and Industrial Application Scenarios for 4‑Trifluoromethyl‑3‑penten‑2‑one


Agrochemical Discovery: Next‑Generation PS II Herbicides with Novel Resistance Profiles

The target compound serves as the sole entry point to 5‑(bis‑trifluoromethyl)methyl)‑2‑aminothiazoles, two of which demonstrated PS II inhibition with IC₅₀ values of 0.85 mM and 1.82 mM in algae and whole‑plant Arabidopsis assays [1]. This chemotype is structurally distinct from commercial urea/triazine herbicides, offering a valuable tool for tackling herbicide resistance in weed management programs.

Medicinal Chemistry: Synthesis of Fluorinated Benzodiazepines and Thiazole Pharmacophores

The quantitative anti‑Michael addition of primary amines to 4‑trifluoromethyl‑3‑penten‑2‑one provides direct access to benzodiazepine derivatives via tandem anti‑Michael/cyclocondensation sequences [2]. These fluorinated benzodiazepines are potential leads for CNS disorders and cancer, where the bis‑CF₃ motif confers metabolic stability and enhanced target binding.

Antibiotic Discovery: DNA Gyrase/Topoisomerase IV Inhibitors Targeting MRSA

Although quantitative MIC data remain limited, the reported inhibition of bacterial DNA gyrase and topoisomerase IV, coupled with activity against MRSA and C. perfringens , positions this enone as a starting point for novel dual‑targeting antibiotics. Procurement for structure‑activity relationship studies is justified by the urgent need for new antibiotic scaffolds.

Synthetic Methodology Development: Fluorinated Heterocycle Libraries

The high electrophilicity and anti‑Michael regioselectivity of the bis‑CF₃ enone make it a privileged synthon for constructing diverse five‑membered heterocycles (thiazoles, thiadiazoles, imidazoles) with yields typically exceeding 60 % [3]. This enables the rapid generation of fluorinated compound libraries for fragment‑based drug discovery and agrochemical screening.

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